molecular formula C6H5F2NS B1431477 2,6-Difluoro-3-(methylthio)pyridine CAS No. 1820707-95-6

2,6-Difluoro-3-(methylthio)pyridine

Cat. No. B1431477
M. Wt: 161.17 g/mol
InChI Key: HQLHFXCIBNGVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Difluoro-3-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5F2NS . It has a molecular weight of 161.18 .


Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-3-(methylthio)pyridine” can be represented by the InChI code: 1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with two fluorine atoms and one methylthio group attached to it .


Physical And Chemical Properties Analysis

“2,6-Difluoro-3-(methylthio)pyridine” is a liquid with a refractive index of 1.437 . It has a density of 1.268 g/mL at 25 °C .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries
    • Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives, which include 2,6-Difluoro-3-(methylthio)pyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application or Experimental Procedures : Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
    • Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Synthesis of Trifluoromethylpyridines

    • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives, including 2,6-Difluoro-3-(methylthio)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Methods of Application or Experimental Procedures : The synthesis of TFMP derivatives involves various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Preparation of Poly(pyridine ether)s

    • Summary of the Application : 2,6-Difluoropyridine has been used in the preparation of poly(pyridine ether)s via polycondensation with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
    • Methods of Application or Experimental Procedures : The polycondensation of bistrimethylsilyl derivatives of various diphenols with 2,6-difluoropyridine in N-methylpyrrolidone in the presence of K2CO3 has been investigated .
    • Results or Outcomes : This method allows the preparation of poly(pyridine ether)s .
  • Chemical Intermediate for Crop-Protection Products

    • Summary of the Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
    • Methods of Application or Experimental Procedures : Various methods of synthesizing 2,3,5-DCTF have been reported .
    • Results or Outcomes : The synthesized 2,3,5-DCTF is used in the production of several crop-protection products .

properties

IUPAC Name

2,6-difluoro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHFXCIBNGVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(methylthio)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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